molecular formula C23H20N2O5 B6511418 2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide CAS No. 922083-81-6

2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide

Cat. No.: B6511418
CAS No.: 922083-81-6
M. Wt: 404.4 g/mol
InChI Key: VGNGXBOOCNPBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.13722174 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O5C_{23}H_{20}N_{2}O_{5} with a molecular weight of approximately 404.42 g/mol. Its structure features a methoxyphenoxy group linked to a tricyclic core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), with IC50 values indicating potent activity (below 5 nM) in relevant assays .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism likely involves interference with bacterial cell wall synthesis and metabolic pathways.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activity data for the compound and its derivatives:

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Reference
TACE InhibitionHuman Whole Blood Assay0.42
Antibacterial ActivityVarious Bacteria0.004 - 0.045
CytotoxicityMRC5 CellsVaries

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on TACE Inhibitors : A series of N-hydroxyacetamides were evaluated for their ability to inhibit TACE, leading to decreased TNF-alpha production in inflammatory models . This suggests that the target compound may share similar inhibitory properties.
  • Antimicrobial Evaluation : Research involving derivatives showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, with MIC values significantly lower than those of reference drugs . The structure–activity relationship indicated that modifications in the tricyclic core could enhance efficacy.
  • Cytotoxicity Profiling : Compounds structurally related to the target molecule were assessed for cytotoxic effects on various cancer cell lines using MTT assays, revealing promising results that warrant further exploration into their therapeutic potential.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-14-7-9-19-17(11-14)25-23(27)16-12-15(8-10-18(16)30-19)24-22(26)13-29-21-6-4-3-5-20(21)28-2/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNGXBOOCNPBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.